4-Bromo-3-(2,2-dimethylpropoxy)aniline
Description
4-Bromo-3-(2,2-dimethylpropoxy)aniline is a substituted aniline derivative featuring a bromine atom at the para position (C4) and a 2,2-dimethylpropoxy (neopentyloxy) group at the meta position (C3) of the aromatic ring.
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
4-bromo-3-(2,2-dimethylpropoxy)aniline |
InChI |
InChI=1S/C11H16BrNO/c1-11(2,3)7-14-10-6-8(13)4-5-9(10)12/h4-6H,7,13H2,1-3H3 |
InChI Key |
UJISHMFBYJNWLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=C(C=CC(=C1)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(2,2-dimethylpropoxy)aniline typically involves the following steps:
Bromination of Aniline: The starting material, aniline, is brominated using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or copper (Cu) to yield 4-bromoaniline.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-3-(2,2-dimethylpropoxy)aniline can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(2,2-dimethylpropoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Bromo-3-(2,2-dimethylpropoxy)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-(2,2-dimethylpropoxy)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural analogues and their properties based on available evidence:
Key Comparative Analysis
Electronic Effects :
- The neopentyloxy group in 4-Bromo-3-(2,2-dimethylpropoxy)aniline donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, the trifluoromethyl group in 4-Bromo-3-(trifluoromethyl)aniline is strongly electron-withdrawing, deactivating the ring and directing further substitution to specific positions .
- Fluoroalkoxy substituents (e.g., 2,2-difluoroethoxy) balance electron withdrawal (via C-F bonds) and electron donation (via ether oxygen), resulting in intermediate reactivity .
Steric Effects :
- The neopentyloxy group ’s bulkiness may hinder reactions at the ortho position, whereas less bulky substituents like isobutoxy (2-methylpropoxy) allow greater accessibility .
- In 4-Bromo-2,6-diisopropylaniline, the diisopropyl groups create significant steric shielding, making it a robust ligand for metal coordination .
Physicochemical Properties :
- Melting Points : Trifluoromethyl-substituted analogues exhibit higher melting points (47–49°C) compared to alkoxy derivatives (data scarce), likely due to stronger intermolecular interactions (e.g., dipole-dipole forces) .
- Solubility : Neopentyloxy and isobutoxy groups enhance lipophilicity, improving solubility in organic solvents, while polar groups like difluoroethoxy may increase aqueous solubility marginally .
- The trifluoromethyl analogue’s utility in synthesizing halogenated benzene derivatives highlights the role of bromine as a leaving group in cross-coupling reactions .
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